molecular formula C9H12N2O4 B13997801 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid CAS No. 947-10-4

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid

Cat. No.: B13997801
CAS No.: 947-10-4
M. Wt: 212.20 g/mol
InChI Key: OTAKKISWKHJBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dioxo-1,3-diazaspiro[45]decane-6-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro linkage between a diazaspirodecane and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid typically involves the reaction of cyclohexanone with urea under acidic conditions to form the spirocyclic hydantoin intermediate. This intermediate is then oxidized to introduce the carboxylic acid functionality. The reaction conditions often include the use of strong acids like hydrochloric acid and oxidizing agents such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.

    Substitution: Various nucleophiles can substitute the hydrogen atoms in the diazaspirodecane ring, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride followed by nucleophilic substitution.

Major Products Formed

Scientific Research Applications

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include key metabolic or signaling pathways relevant to the disease being targeted .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,3-diazaspiro[4.5]decane-7-carboxylic acid
  • 2,6-Diazaspiro[4.5]decane-6-carboxylic acid tert-butyl ester
  • 4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester

Uniqueness

2,4-Dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

CAS No.

947-10-4

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylic acid

InChI

InChI=1S/C9H12N2O4/c12-6(13)5-3-1-2-4-9(5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15)

InChI Key

OTAKKISWKHJBKV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C(C1)C(=O)O)C(=O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.